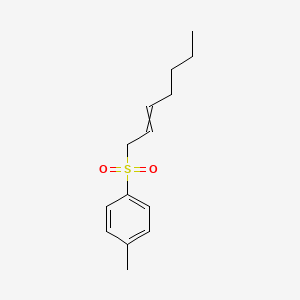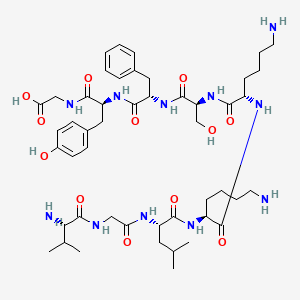![molecular formula C11H14O4S B14212141 [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid CAS No. 792916-97-3](/img/structure/B14212141.png)
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is an organic compound characterized by the presence of hydroxyl groups, methyl groups, and a sulfanyl group attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid typically involves the introduction of the sulfanyl group to a phenyl ring substituted with hydroxyl and methyl groups. One common method is the reaction of 2,5-dihydroxy-3,4,6-trimethylphenyl derivatives with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxybenzoic acid: Similar in structure but lacks the sulfanyl group.
3,4,5-Trimethylphenol: Contains methyl groups but lacks the acetic acid moiety.
Thioglycolic acid: Contains a sulfanyl group but differs in the phenyl ring substitution.
Uniqueness
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is unique due to the combination of hydroxyl, methyl, and sulfanyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
792916-97-3 |
|---|---|
Molekularformel |
C11H14O4S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-(2,5-dihydroxy-3,4,6-trimethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H14O4S/c1-5-6(2)10(15)11(7(3)9(5)14)16-4-8(12)13/h14-15H,4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
XTEIHGRXXKTDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C)SCC(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
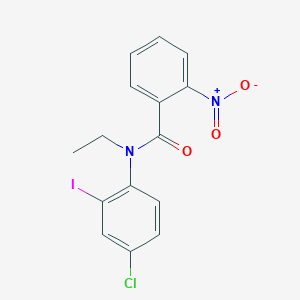
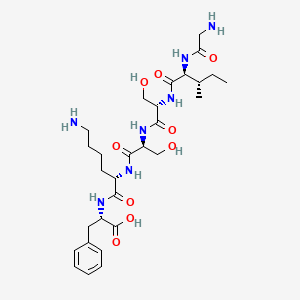
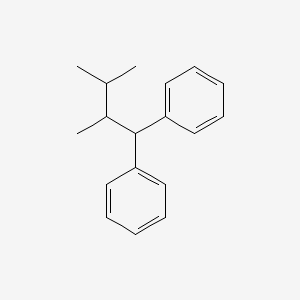
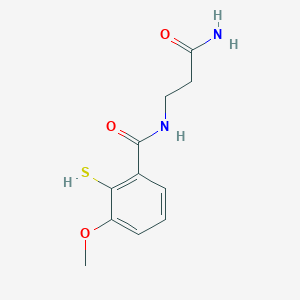

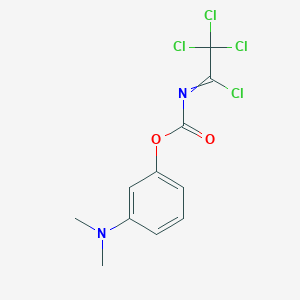
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
